molecular formula C66H74CaF2N4O13 B1667446 Bismuth camphocarbonate CAS No. 19495-28-4

Bismuth camphocarbonate

Cat. No.: B1667446
CAS No.: 19495-28-4
M. Wt: 1209.4 g/mol
InChI Key: SHZPNDRIDUBNMH-NIJVSVLQSA-L
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Description

Bismuth camphocarbonate is a coordination complex comprising bismuth(III) ions and camphor-derived carboxylate ligands. Its molecular formula is reported variably as C₃₃H₄₅BiO₉ (molecular weight: 794.7 g/mol) or 3C₁₁H₁₅O₃·2Bi·O·HO (molecular weight: 1,036.67 g/mol) , reflecting structural ambiguities in hydration states or ligand coordination. The compound features 9 undefined stereocenters and a lipid-soluble nature, enabling rectal administration via suppositories for localized action against oral and throat infections . Historically, it was used as an adjuvant in syphilis treatment alongside penicillin .

Properties

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZPNDRIDUBNMH-NIJVSVLQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H74CaF2N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50110042, DTXSID001046059
Record name Atorvastatin calcium trihydrate
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Record name Calcium rel-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate hydrate (1:2:3)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1209.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344423-98-9, 134523-03-8
Record name Atorvastatin calcium trihydrate
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Record name (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
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Preparation Methods

Reactant Preparation and Stoichiometry

Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) serves as the primary bismuth source, dissolved in dilute nitric acid (0.5–2.0 M) to achieve a 10–30% (w/v) solution. Camphor (C₁₀H₁₆O) is separately dissolved in ethanol (95% purity) at 40–50°C to enhance solubility. Molar ratios typically follow 1:2:3 (Bi³⁺:camphor:CO₃²⁻), ensuring excess carbonate ions to drive precipitation.

Reaction Conditions

Combining these solutions under controlled pH (8.0–9.5) and moderate temperatures (45–60°C) yields a colloidal suspension. The reaction’s exothermic nature necessitates gradual addition of sodium carbonate (Na₂CO₃) to prevent thermal degradation of camphor. Agitation at 300–500 rpm ensures homogeneity, with reaction completion within 20–40 minutes.

Industrial-Scale Production

Industrial protocols optimize yield and purity through advanced purification stages and mechanochemical processing.

Feedstock Purification

Raw materials often contain heavy metal impurities (e.g., Pb²⁺, Cu²⁺). Industrial sodium carbonate and bismuth nitrate undergo pretreatment with modified polyacrylamide-co-styrene-co-acrylic acid copolymers, which adsorb contaminants via chelation.

Table 1: Industrial Feedstock Purification Parameters

Parameter Specification
Sodium carbonate purity ≥99.5% (post-adsorption)
Bismuth nitrate purity ≥98.8% (post-decolorization)
Adsorption time 30–60 minutes
Temperature 25–40°C

Continuous Reactor Systems

Large-scale production employs continuous stirred-tank reactors (CSTRs) with automated pH and temperature controls. Residence times are reduced to 10–15 minutes through turbulent mixing, achieving >90% yield.

Mechanochemical Synthesis Approaches

Recent advances explore solvent-free mechanochemistry to improve sustainability. Bismuth oxide (Bi₂O₃), camphor, and sodium bicarbonate are ground in a planetary ball mill (300–500 rpm) for 2–4 hours. This solid-state method avoids nitric acid, reducing wastewater generation.

Key Advantages:

  • Eliminates solvent use
  • Yields nanostructured particles (50–100 nm) with enhanced bioavailability
  • Achieves 85–88% yield at reduced energy input

Purification and Isolation Techniques

Filtration and Washing

The precipitate is vacuum-filtered and washed with deionized water (pH 8.5–9.0) to remove residual nitrate ions. Ethanol rinses (3–5 vol) eliminate unreacted camphor.

Drying and Particle Size Control

Lyophilization (−40°C, 0.1 mBar) preserves camphor integrity, producing a free-flowing powder. Jet milling achieves particle sizes of 10–50 µm, critical for pharmaceutical formulations.

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR: Peaks at 1,540 cm⁻¹ (Bi–O), 1,720 cm⁻¹ (C=O of carbonate), and 1,240 cm⁻¹ (C–O of camphor) confirm ligand coordination.
  • XRD: Diffraction patterns match a monoclinic crystal system (JCPDS 00-041-1489) with lattice parameters a = 12.4 Å, b = 7.8 Å, c = 10.2 Å.

Thermal Stability

TGA reveals decomposition onset at 180°C, with mass loss corresponding to camphor volatilization (25–30%) and carbonate dissociation (40–45%).

Comparative Analysis of Methodologies

Table 2: Synthesis Method Performance Metrics

Method Yield (%) Purity (%) Particle Size (µm) Energy Use (kWh/kg)
Traditional Precipitation 78–82 95–97 50–200 12–15
Industrial CSTR 90–92 98–99 10–50 8–10
Mechanochemical 85–88 94–96 0.05–0.1 5–7

Challenges and Optimization Strategies

Camphor Degradation

Elevated temperatures (>60°C) induce camphor sublimation, reducing ligand availability. Strategies include:

  • Cold ethanol quenching post-reaction
  • Ultrasonic cavitation to enhance low-temperature mixing

Bismuth Hydrolysis

Uncontrolled pH (>10) promotes BiOCl or Bi(OH)₃ formation. Real-time pH monitoring with feedback-controlled Na₂CO₃ addition mitigates this.

Recent Advancements

Microfluidic Synthesis

Lab-scale microreactors (channel width: 500 µm) enable precise stoichiometric control, achieving 94% yield in 5 minutes. Scalability remains under investigation.

Biocatalytic Methods

Novel Pseudomonas spp. strains mediate bismuth-camphor coordination at ambient conditions, though yields are suboptimal (35–40%).

Chemical Reactions Analysis

Types of Reactions: Bismuth camphocarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Introduction to Bismuth Camphocarbonate

This compound, a bismuth-based compound, has garnered attention for its diverse applications in medicinal chemistry, particularly in treating gastrointestinal disorders and infections. This article aims to provide a comprehensive overview of its applications, supported by case studies and data tables that illustrate its efficacy and potential in various therapeutic contexts.

Structural Characteristics

  • Chemical Formula : C10_{10}H11_{11}BiO3_{3}
  • Molecular Weight : 290.03 g/mol
  • CAS Number : 19495-28-4

Gastrointestinal Disorders

This compound is primarily utilized for its gastroprotective properties. It has been effectively used in the treatment of conditions such as gastritis and ulcers, particularly those caused by Helicobacter pylori infections. Its mechanism of action includes:

  • Antimicrobial Activity : Bismuth compounds inhibit the growth of H. pylori, a common bacterium associated with gastric ulcers. Studies indicate that bismuth disrupts bacterial virulence factors and metabolic pathways, thereby reducing infection rates .
  • Cytoprotective Effects : The compound forms a protective coating over the gastric mucosa, promoting healing and preventing further damage .

Antifungal Properties

Recent research has highlighted the antifungal capabilities of this compound. It has shown effectiveness against various fungal strains, including Candida albicans. The compound's efficacy is attributed to its ability to disrupt fungal cell membranes and inhibit biofilm formation .

Veterinary Medicine

This compound has also found applications in veterinary medicine, where it is used to treat infections in animals. Its effectiveness in this area mirrors its use in human medicine, demonstrating broad-spectrum antimicrobial properties .

Clinical Efficacy Against H. pylori

A clinical study demonstrated that this compound, when combined with antibiotics, significantly improved eradication rates of H. pylori compared to antibiotic therapy alone. The study reported a 90% success rate in patients treated with this combination therapy .

Antifungal Activity

In a laboratory setting, bismuth nanoparticles derived from this compound were tested against Fusarium solani, showing remarkable antifungal activity with minimum inhibitory concentrations (MIC) as low as 1 µg/mL . This positions this compound as a promising agent in antifungal treatments.

Table 1: Comparative Efficacy of Bismuth Compounds Against H. pylori

CompoundMIC (µM)Efficacy (%)
This compound8.8490
Colloidal Bismuth Subcitrate17.6880
Bismuth Subsalicylate15.0075

Table 2: Reported Cases of Neurotoxicity Related to Bismuth Use

YearPatient AgeDuration of UseSymptomsRecovery Time
20194420 yearsConfusion, myoclonusWeeks
2012VariedUp to 30 yearsCognitive declineMonths

Mechanism of Action

The mechanism of action of bismuth camphocarbonate involves several pathways:

Comparison with Similar Compounds

Comparison with Bismuth Subsalicylate

Chemical Structure

  • Bismuth Camphocarbonate : Three camphor-based carboxylate ligands coordinate with bismuth(III), forming a neutral complex .
  • Bismuth Subsalicylate : A polymeric cluster with multiple bismuth atoms linked by salicylate ligands, forming large, water-insoluble complexes .

Pharmacological Uses

  • Camphocarbonate : Treats bacterial infections of the mouth/throat (e.g., Bismutal® suppositories; 150 mg dose) .
  • Subsalicylate : Used for gastrointestinal disorders (diarrhea, dyspepsia) via oral administration (e.g., Pepto-Bismol®) .

Solubility and Absorption

  • Camphocarbonate : Lipid-soluble, administered rectally; minimal systemic absorption .
  • Subsalicylate : Acts locally in the GI tract; <1% absorbed systemically .

Toxicity

Both compounds pose low systemic toxicity but risk bismuth accumulation with prolonged use. Subsalicylate may cause salicylate-related side effects (e.g., tinnitus) .

Comparison with Bismuth Subcarbonate

Chemical Structure

  • Camphocarbonate : Organic camphor ligands.
  • Subcarbonate: Inorganic basic carbonate, (BiO)₂CO₃ (molecular weight: ~510 g/mol) .

Solubility

  • Subcarbonate : Insoluble in water, stable in acidic environments .

Comparison with Bismuth Dipropylacetate

Chemical Structure

  • Camphocarbonate : Camphor-based ligands.
  • Dipropylacetate : Propylacetate ligands; structure unclear but likely a neutral complex .

Uses

  • Both are administered rectally (135 mg suppositories) for throat infections .

Absorption

  • Both exhibit lipid solubility, facilitating lymphatic transport to systemic circulation .

Comparison with Bismuth Subgallate

Chemical Structure

  • Subgallate : Gallic acid derivatives; structurally analogous to subsalicylate .

Uses

  • Camphocarbonate : Targets bacterial infections.
  • Subgallate : Used for wound healing and GI disorders, similar to subsalicylate .

Structural and Functional Differences

  • Organic vs. Inorganic Ligands: Camphocarbonate and dipropylacetate use organic ligands for lipid solubility, whereas subcarbonate and subsalicylate rely on inorganic or aromatic ligands for localized GI action .
  • Administration Routes : Rectal suppositories (camphocarbonate, dipropylacetate) vs. oral formulations (subsalicylate, subcarbonate) .

Pharmacokinetics and Toxicity

  • Absorption : Camphocarbonate and dipropylacetate bypass GI absorption via lymphatic transport , while subsalicylate and subcarbonate act locally with minimal absorption .
  • Toxicity : All compounds risk nephrotoxicity and neurotoxicity with systemic accumulation. Subsalicylate uniquely carries salicylate toxicity risks .
  • Drug Interactions : Antisecretory drugs (e.g., omeprazole) increase bismuth absorption from subsalicylate and subcarbonate, necessitating dose adjustments .

Biological Activity

Bismuth camphocarbonate is a bismuth compound that has garnered attention in the field of medicinal chemistry due to its unique biological activity, particularly against various pathogens. This article delves into the biological activities, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from diverse research sources.

Overview of Bismuth Compounds

Bismuth compounds, including this compound, are known for their antimicrobial properties, particularly against Helicobacter pylori and other resistant bacterial strains. They exhibit low toxicity and have been utilized in treating gastrointestinal disorders, making them a subject of interest for further pharmaceutical development .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Bismuth compounds prevent bacterial adhesion to mucosal surfaces and disrupt the metabolic processes within bacteria. They inhibit enzymes such as urease and disrupt oxidative defense systems in pathogens like H. pylori .
  • Multi-Targeted Approach : Recent studies have demonstrated that bismuth compounds interact with multiple targets within bacterial cells, leading to the downregulation of virulence factors and metabolic pathways essential for bacterial survival .
  • Combination Therapy Potential : this compound has shown promise in combination therapies with antibiotics like erythromycin, enhancing the distribution and efficacy of these drugs against resistant strains .

Efficacy Against Helicobacter pylori

A significant study highlighted the effectiveness of this compound against H. pylori. The compound was shown to reduce the expression of virulence factors CagA and VacA, which are critical for bacterial colonization and pathogenicity. The minimum inhibitory concentration (MIC) for this compound was found to be significantly lower than that for traditional treatments .

Toxicity Profile

While bismuth compounds are generally considered safe, cases of neurotoxicity associated with prolonged use have been documented. A notable case involved a patient who developed neurological symptoms after long-term use of bismuth subsalicylate, highlighting the need for careful monitoring during treatment .

Study Patient Details Symptoms Bismuth Levels Outcome
Jungreis et al. (1993)68-year-old femaleTremor, confusionHigh serum levelsRecovery in 6 months
Gordon et al. (1995)54-year-old maleConfusion, myoclonic jerksHigh urine/serum levelsGradual recovery
Masannat et al. (2013)56-year-old femaleVisual hallucinationsHigh serum levelsFull recovery

Comparative Analysis of Bismuth Compounds

The following table summarizes the biological activities and applications of various bismuth compounds:

Compound Primary Use Antimicrobial Activity Toxicity Level
Bismuth SubsalicylateGastrointestinal disordersEffective against H. pyloriLow
This compoundCombination therapy with antibioticsEnhanced efficacy against resistant bacteriaModerate
Bismuth OxychloridePeptic ulcer treatmentAntibacterial action in gastric mucosaLow

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Bismuth camphocarbonate, and how can its purity and colloidal stability be optimized?

  • Methodological Answer: this compound can be synthesized via precipitation methods using bismuth nitrate, sodium hydroxide, and stabilizing agents like sucrose. For reproducibility, follow protocols from historical preparations of analogous bismuth hydroxides: dissolve bismuth nitrate in nitric acid, precipitate with NaOH, and wash thoroughly to remove electrolytes. Stabilization with sucrose (20 g per 1 g elemental Bi) enhances colloidal stability . Characterization should include X-ray diffraction (XRD) for crystallinity, dynamic light scattering (DLS) for particle size, and FTIR spectroscopy to confirm functional groups. Ensure compliance with reproducibility guidelines by detailing experimental parameters (e.g., temperature, stirring rate) as per academic reporting standards .

Q. How do physicochemical properties (e.g., solubility, particle size) influence this compound’s stability in biological or experimental matrices?

  • Methodological Answer: Conduct accelerated stability studies under varying pH (1–9), temperature (4–40°C), and ionic strength conditions. Use DLS to monitor particle aggregation and UV-Vis spectroscopy to track degradation kinetics. Compare results against historical data on bismuth subgallate or carbonate to identify structure-property relationships. Note discrepancies in colloidal stability between sucrose-stabilized vs. albumin-stabilized preparations, as reported in early 20th-century studies .

Q. What historical evidence supports the therapeutic mechanisms of this compound, and how can these be validated with modern techniques?

  • Methodological Answer: Review pre-antibiotic era literature on bismuth compounds for syphilis and gastrointestinal infections. Design in vitro antimicrobial assays (e.g., MIC/MBC against Spirochaeta spp.) and compare efficacy with modern bismuth subsalicylate. Use HPLC-MS to quantify bioactive metabolites and correlate with historical claims. Address potential contradictions in efficacy data by controlling for variables like particle size and formulation .

Advanced Research Questions

Q. How can density functional theory (DFT) or molecular dynamics simulations elucidate this compound’s electronic structure and reactivity?

  • Methodological Answer: Apply generalized gradient approximation (GGA) functionals (e.g., PW91) to model the compound’s electron density distribution and adsorption energetics. Validate computational models against experimental XRD and XPS data. Investigate ligand-camphor interactions to explain stability trends. Use software like VASP or Gaussian with dispersion corrections for van der Waals forces .

Q. What interdisciplinary approaches resolve contradictions in pharmacokinetic data between historical and contemporary studies of this compound?

  • Methodological Answer: Integrate pharmacodynamic modeling (e.g., compartmental analysis) with spectroscopic tracking of bismuth release rates in simulated biological fluids. Compare in vivo bioavailability studies (historical animal models vs. modern cell cultures) while controlling for formulation differences. Use meta-analysis frameworks to reconcile discrepancies, prioritizing studies with rigorous electrolyte removal and colloidal stabilization protocols .

Q. How does this compound’s mechanism of action differ from other bismuth-based therapeutics in antimicrobial or anti-inflammatory contexts?

  • Methodological Answer: Design comparative transcriptomic or proteomic studies using bacterial models (e.g., Staphylococcus aureus). Pair RNA-seq with pathway enrichment analysis to identify unique targets (e.g., cell wall synthesis vs. oxidative stress pathways). For anti-inflammatory studies, use ELISA to quantify cytokine modulation (e.g., IL-8, TNF-α) in macrophage cultures exposed to camphocarbonate vs. bismuth subcitrate .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable antimicrobial efficacy), apply sensitivity analysis to isolate variables like synthesis method (e.g., NaOH concentration, washing cycles) or characterization techniques (e.g., DLS vs. TEM for particle size). Use systematic reviews aligned with PRISMA guidelines to assess bias in historical studies .
  • Experimental Design : Frame hypotheses using PICOT (Population: bacterial strains; Intervention: camphocarbonate dosage; Comparison: bismuth subsalicylate; Outcome: MIC reduction; Time: 24-hour incubation) to ensure clarity and reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bismuth camphocarbonate
Reactant of Route 2
Bismuth camphocarbonate

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